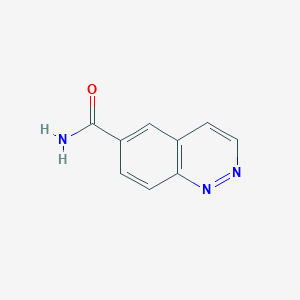

Cinnoline-6-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

cinnoline-6-carboxamide |

InChI |

InChI=1S/C9H7N3O/c10-9(13)7-1-2-8-6(5-7)3-4-11-12-8/h1-5H,(H2,10,13) |

InChI Key |

BFQOYWRISQXBBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Cinnoline 6 Carboxamide and Its Derivatives

Classical and Contemporary Approaches to Cinnoline (B1195905) Ring System Construction

The formation of the bicyclic cinnoline ring, a 1,2-diazanaphthalene system, has been a subject of organic synthesis research for over a century. innovativejournal.in Classical named reactions have laid the foundation, while modern methods, often employing metal catalysis, have expanded the scope and efficiency of cinnoline synthesis. researchgate.netrsc.org

First reported by Victor von Richter in 1883, this synthesis is the foundational method for creating the cinnoline ring system. drugfuture.comweebly.com The classical approach involves the diazotization of an o-aminoarylpropiolic acid, which upon intramolecular cyclization, yields a 4-hydroxycinnoline-3-carboxylic acid. drugfuture.comwikipedia.org This intermediate can then be further modified, for instance, through decarboxylation and reductive removal of the hydroxyl group, to produce the parent cinnoline heterocycle. wikipedia.org

Key features of the Richter Synthesis:

Starting Material : o-Aminoarylacetylenes or o-aminoarylpropiolic acids. drugfuture.com

Key Step : Intramolecular cyclization of an arenediazonium salt intermediate. wikipedia.org

Initial Product : Typically a 4-hydroxycinnoline derivative. ijper.org

In recent years, the Richter synthesis has been adapted to create more complex and functionally diverse cinnolines. A significant modern adaptation involves using triazenes as stable precursors to the reactive diazonium ions, which allows for improved chemoselectivity. researchgate.net This approach enables the cyclization to proceed in anhydrous solvents, allowing for the specific incorporation of a chosen nucleophile. researchgate.net Another modern variation is the Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes, which serves as an effective method for producing 3-alkynyl-4-halocinnolines, valuable intermediates for further synthetic transformations. researchgate.netspbu.ru

Table 1: Overview of Richter Cinnoline Synthesis and Adaptations

| Synthesis Type | Starting Material | Key Reagents | Typical Product | Reference(s) |

| Classical Richter | o-Aminophenylpropiolic acid | NaNO₂, H₂O | 4-Hydroxycinnoline-3-carboxylic acid | drugfuture.comwikipedia.org |

| Modern Adaptation | o-Ethynylaryltriazenes | MeSO₃H, Nucleophile | 4-Substituted Cinnolines | researchgate.net |

| Richter-type | o-(1,3-Butadiynyl)phenyltriazene | HBr | 3-Alkynyl-4-bromocinnoline | spbu.ru |

The Borsche synthesis (also known as the Borsche-Herbert or Borsche-Drechsel cyclization) is another classical and widely used method, particularly for the production of 4-hydroxycinnolines. innovativejournal.inijariit.comresearchgate.net This reaction involves the diazotization of o-aminoacetophenones, followed by an acid-catalyzed intramolecular cyclization of the resulting diazonium salt. innovativejournal.inijariit.com The method is known for its versatility and good yields, often ranging from 70-90%. innovativejournal.inijariit.com

Contemporary research has expanded beyond classical cyclizations to include transition metal-catalyzed cycloaddition and annulation reactions. These modern approaches offer high efficiency and regioselectivity. For example, a rhodium-catalyzed redox-neutral [4+2] annulation between azo compounds and diazo compounds provides a direct, oxidant-free route to cinnoline derivatives. researchgate.net Similarly, scandium triflate has been used to catalyze the [4+2] cycloaddition (an azo-Povarov reaction) of N-carbonyl aryldiazenes with dienophiles like cyclopentadiene (B3395910) or trans-cyclooctene (B1233481) to construct fused cinnoline systems. rsc.org

Table 2: Comparison of Borsche Synthesis and Modern Cycloadditions

| Method | Reactants | Catalyst/Reagents | Key Transformation | Reference(s) |

| Borsche Synthesis | o-Aminoacetophenones | NaNO₂, HCl/H₂SO₄ | Diazotization followed by intramolecular cyclization | innovativejournal.inijariit.com |

| Azo-Povarov Reaction | N-Carbonyl aryldiazenes, Cyclopentadiene | Sc(OTf)₃ | [4+2] Cycloaddition | rsc.org |

| Rh-catalyzed Annulation | Azo compounds, Diazo compounds | Rhodium catalyst | Redox-neutral [4+2] annulation | researchgate.net |

The Widman-Stoermer synthesis provides a direct route to cinnolines from α-vinyl-anilines (or o-amino-α-substituted styrenes). wikipedia.org The reaction is typically carried out by treating the aniline (B41778) derivative with hydrochloric acid and sodium nitrite. wikipedia.org The nitrous acid generated in situ leads to the formation of a diazonium salt, which then undergoes an intramolecular ring-closing reaction to form the cinnoline ring. wikipedia.org

This method has proven adaptable for creating polycyclic systems. For instance, starting from 4-alkenyl-3-aminoquinoline substrates, the Widman-Stoermer reaction can produce tricyclic pyridazinoquinoline derivatives, demonstrating its utility in building complex heterocyclic frameworks. mdpi.com Modified protocols have focused on expanding the substrate scope and improving reaction conditions to enhance yields and accommodate a wider variety of functional groups. smolecule.com

Diazotization-mediated cyclizations represent a cornerstone of cinnoline synthesis, with the Richter, Borsche, and Widman-Stoermer reactions all falling under this broad category. innovativejournal.inresearchgate.net The common feature is the generation of an arenediazonium salt from an appropriately substituted aniline, which then acts as the electrophile in an intramolecular ring-forming step. researchgate.netijariit.com

Beyond the classical named reactions, modern advancements have harnessed this principle in novel ways. Rhodium(III) and Iridium(III)-catalyzed C-H alkylation/cyclization of azobenzenes with diazotized Meldrum's acid has been developed for the synthesis of cinnolin-3(2H)-one derivatives. researchgate.net Another key strategy involves the diazotization of substituted anilines followed by coupling with an active methylene (B1212753) compound, such as cyanoacetamide, to form a hydrazone intermediate. nih.gov This hydrazone can then undergo intramolecular cyclization, often promoted by a Lewis acid like anhydrous aluminum chloride, to yield functionalized aminocinnolines, such as 4-amino-cinnoline-3-carboxamides. nih.gov This latter approach is particularly relevant as it directly installs a carboxamide group, albeit at the C-3 position, onto the cinnoline core.

Targeted Synthesis of the Cinnoline-6-carboxamide Moiety

The synthesis of this compound, a key structural motif in potent and selective ATM kinase inhibitors, requires precise control over regioselectivity. rsc.orgnih.gov The introduction of the carboxamide functionality specifically at the C-6 position of the cinnoline ring can be achieved through two primary strategies: carrying a precursor functional group through the ring-forming cyclization or performing a late-stage functionalization on a pre-formed cinnoline ring.

The development of this compound derivatives has been driven by their potential as therapeutic agents. Research into a series of 3-cinnoline carboxamides revealed that the introduction of specific side chains at the C-6 position dramatically enhanced biological potency. nih.gov

A primary strategy for achieving this regioselectivity involves starting with a precursor aniline that is already substituted at the para-position (relative to the amino group) with a group that can be converted to a carboxamide. This substituent is then carried through a classical cinnoline synthesis, such as the Widman-Stoermer or Borsche reaction. For example, starting with a 4-cyano-2-vinylaniline would be expected to yield a 6-cyanocinnoline after a Widman-Stoermer cyclization. The cyano group can then be hydrolyzed to a carboxylic acid and subsequently converted to the target primary carboxamide.

A more versatile approach involves the late-stage functionalization of a cinnoline core that has a reactive "handle" at the C-6 position. Common strategies include:

Starting with a 6-halocinnoline: A 6-bromo or 6-iodocinnoline (B11858186) can serve as a versatile intermediate. This halogen can be converted to the carboxamide via several methods, including palladium-catalyzed cyanation (to give a 6-cyanocinnoline) followed by hydrolysis, or through palladium-catalyzed carbonylation reactions.

Cross-Coupling Reactions: In the optimization of ATM inhibitors, a common intermediate was used to explore various basic side chains at the C-6 position. nih.gov This strongly implies the use of a C-6 substituted intermediate, likely a halide or boronic ester, which allows for the attachment of different side chains via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build the final molecule.

In the synthesis of potent cinnoline carboxamide ATM inhibitors, compounds were prepared from a common intermediate, allowing for systematic modification at the C-6 position. nih.gov This highlights a modular approach where the core is built first, followed by regioselective functionalization.

Table 3: Representative C-6 Substituted Cinnoline Carboxamides and Potency

| Compound | C-6 Side Chain | C-4 Side Chain | ATM Cellular Potency (IC₅₀, nM) | Reference |

| 8 | -OCH₃ | 2,6-dimethylmorpholin-4-yl | 39 | nih.gov |

| 9 | -OCH₃ | (S)-3-methylmorpholin-4-yl | 16 | nih.gov |

| 10 | -OCH₃ | morpholin-4-yl | 33 | nih.gov |

This data illustrates how, starting from a common C-6 methoxy (B1213986) cinnoline core, variations in other parts of the molecule were explored while maintaining the key C-6 substitution pattern. The synthesis of such C-6 substituted precursors is the critical step for accessing the final this compound derivatives.

Functional Group Transformations and Derivatization at the C-6 Position

The derivatization of the C-6 position of the cinnoline ring is a key strategy for producing this compound and related compounds. This often begins with a precursor such as a 6-aminocinnoline or a cinnoline-6-carboxylic acid, which can then be converted to the desired carboxamide.

One common approach involves the condensation of a 4-aminocinnoline-3-carboxamide (B1596795) with a suitable acylating or sulfonylating agent. For instance, substituted cinnoline sulphonamide derivatives have been synthesized by reacting 4-aminocinnoline-3-carboxamides with p-aminobenzene sulphonyl chloride. nih.govpnrjournal.com This highlights a general strategy where an existing amino group on the cinnoline ring can be functionalized.

Another method starts with a cinnoline derivative that is subsequently functionalized. For example, a 6-nitro precursor can be reduced to a 6-amino derivative using reagents like ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst. nih.gov This amino group can then undergo further reactions, such as acylation, to introduce the carboxamide functionality. A double addition has been observed when reacting a 6-aminocinnoline with m-toluoyl chloride, indicating the reactivity of the amino group. nih.gov

The synthesis can also proceed from a cinnoline-4(1H)-one scaffold. For instance, starting from 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one, a series of reactions can lead to various derivatives. pnrjournal.com These examples underscore the importance of functional group interconversions on a pre-formed cinnoline ring to access specific derivatives like this compound.

The following table summarizes some functional group transformations used in the synthesis of cinnoline derivatives:

| Starting Material | Reagent(s) | Product | Reference |

| 4-Aminocinnoline-3-carboxamides | p-Aminobenzene sulphonyl chloride | Substituted Cinnoline Sulphonamides | nih.govpnrjournal.com |

| 6-Nitrocinnoline | Ammonium formate, Pd/C | 6-Aminocinnoline | nih.gov |

| 6-Aminocinnoline | m-Toluoyl chloride | 6-(m-Toluamido)cinnoline | nih.gov |

Advanced Metal-Catalyzed Coupling and Annulation Reactions

Modern synthetic organic chemistry heavily relies on metal-catalyzed reactions to construct complex molecular architectures, and the synthesis of cinnolines is no exception. Palladium, rhodium, and copper catalysts have proven to be particularly effective in forming the cinnoline ring system through various coupling and annulation strategies.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial steps in the assembly of the cinnoline core. mit.edupitt.edu These methods often offer high efficiency and functional group tolerance. researchgate.netbeilstein-journals.org

One strategy involves the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes, which provides a direct route to 3,4-disubstituted cinnolines. researchgate.net Another approach is the dual C-H activation of pyrazolones and aryl iodides to construct benzo[c]cinnoline (B3424390) derivatives. researchgate.net This reaction proceeds via a cascade annulation and demonstrates good functional group tolerance. researchgate.net Furthermore, a palladium-catalyzed [4+2] annulation of pyrazol-3-ones with substituted allenoates has been developed for the parallel synthesis of pyrazolone-fused cinnolines. researchgate.net The regioselectivity of such annulations can sometimes be controlled by the reaction conditions, leading to different isomers. researchgate.net

The choice of ligand is often critical in these palladium-catalyzed reactions. Bulky, monodentate phosphine (B1218219) ligands, such as those with a biaryl backbone, and bidentate ligands like Xantphos, have been shown to be effective in promoting these transformations. mit.edu

Rhodium(III)-catalyzed reactions have emerged as a robust method for synthesizing cinnolines and their derivatives. acs.orgidexlab.comacs.org These reactions often proceed through a cascade mechanism involving C-H activation, oxidative coupling, and cyclization. acs.orgidexlab.comacs.orgresearchgate.net

A notable example is the synthesis of cinnolines from Boc-arylhydrazines and alkynes. acs.orgacs.orgresearchgate.net This method exhibits broad substrate scope and high stereoselectivity. acs.orgresearchgate.net Mechanistic studies have identified a five-membered rhodacycle as a key intermediate in this catalytic cycle. acs.orgresearchgate.net Another rhodium(III)-catalyzed approach involves the reaction of azobenzenes with diazo compounds to produce functionalized cinnolinium triflates in high yields under mild, silver-free conditions. snnu.edu.cn This reaction proceeds via C-H alkylation followed by a Lewis acid-mediated cyclization. snnu.edu.cn

Furthermore, rhodium(III)-catalyzed intermolecular cyclization of 1-alkyl-1-phenylhydrazines with α-diazo β-keto esters provides access to the cinnoline scaffold under mild conditions. thieme-connect.comacs.org This reaction involves a sequence of N-amino-directed C-H functionalization, C-C coupling, and intramolecular dehydration. thieme-connect.com The synthetic utility of this method has been demonstrated on a gram scale. thieme-connect.comacs.org

The following table presents examples of Rhodium(III)-catalyzed reactions for cinnoline synthesis:

| Starting Materials | Catalyst System | Product Type | Reference |

| Boc-Arylhydrazines and Alkynes | Rh(III) catalyst | Cinnolines and Cinnolinium Salts | acs.orgacs.orgresearchgate.net |

| Azobenzenes and Diazo Compounds | Rh(III) catalyst, Zn(OTf)₂ | Cinnolinium Triflates | snnu.edu.cn |

| 1-Alkyl-1-phenylhydrazines and α-Diazo β-keto esters | Rh(III) catalyst | Cinnoline Derivatives | thieme-connect.comacs.org |

| Azobenzenes and Alkynes | Rh(III) catalyst | Cinnolinium Salts | nih.gov |

Copper-catalyzed reactions offer an environmentally friendly and atom-efficient alternative for the synthesis of cinnolines. wiley.com These methods often utilize aerobic conditions, with molecular oxygen as the terminal oxidant.

A key example is the copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones to form 3-aryl-substituted cinnolines. wiley.comthieme-connect.comnih.gov This reaction tolerates a range of electron-donating and electron-withdrawing groups on the aromatic ring. thieme-connect.com The mechanism is proposed to involve a Friedel-Crafts-type cyclization followed by aromatization and N-demethylation. thieme-connect.com Another copper-catalyzed approach involves the aerobic annulation with dehydrogenative amination to yield cinnolines. rsc.orgnih.gov

These copper-catalyzed methods are advantageous as they often start from readily available, non-prefunctionalized substrates and proceed via the coupling of two C-H bonds. thieme-connect.com

Reductive Cyclization and Condensation Strategies

Reductive cyclization is a classical and still widely used method for the synthesis of the cinnoline ring system. researchgate.net This strategy typically involves the cyclization of a precursor containing a nitro group, which is reduced in situ to an amino group that then participates in ring closure.

A common precursor for this approach is a 2-nitrophenylhydrazone derivative. researchgate.netresearchgate.net These hydrazones can be obtained through the condensation of a 2-nitrophenylhydrazine (B1229437) with a carbonyl compound, such as methyl pyruvate. researchgate.netresearchgate.netijper.org The subsequent reduction of the nitro group, often with a reducing agent like sodium dithionite, leads to the formation of the cinnoline ring. researchgate.netijper.org

The reduction of 2,2'-dinitrobiphenyls is another well-established route to benzo[c]cinnolines. vanderbilt.eduresearchgate.net However, the success of this reaction can be sensitive to the substituents present on the biphenyl (B1667301) system and the reaction conditions. vanderbilt.edu For instance, the reduction of a trinitrobiphenyl derivative showed resistance to reductive cyclization under certain conditions, while its amino-delineated counterpart cyclized more readily. vanderbilt.edu

Condensation reactions are also integral to these synthetic pathways, not only in the formation of the initial hydrazone precursors but also in subsequent steps. For example, a transition-metal-free intramolecular redox cyclization has been developed starting from 2-nitrobenzyl alcohol and benzylamine. rsc.orgnih.gov This process involves an initial intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation with benzylamine, followed by cyclization and aromatization to yield the cinnoline product. rsc.orgnih.gov

Chemical Reactivity and Derivatization Strategies of Cinnoline 6 Carboxamide

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Core

The cinnoline ring system, being aromatic, can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgbyjus.com The reactivity and regioselectivity of these substitutions are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyridazine (B1198779) ring and the electronic effects of existing substituents on the benzene (B151609) ring. Chlorine substitution at position 6, for instance, is known to enhance resistance to electrophilic substitution compared to unsubstituted analogs.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO₂) onto the aromatic ring. byjus.com

Halogenation: Introduction of halogen atoms such as chlorine or bromine. byjus.com

Sulfonation: Introduction of a sulfonic acid group (–SO₃H). wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. wikipedia.orgmasterorganicchemistry.com

The presence of the carboxamide group at the 6-position will influence the position of further electrophilic attack on the benzenoid ring. The specific outcomes of these reactions on Cinnoline-6-carboxamide are determined by the reaction conditions and the directing effects of the substituents.

Nucleophilic Additions and Substitutions on the Cinnoline Scaffold

The electron-deficient nature of the cinnoline ring system makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key reaction type for modifying the cinnoline scaffold, particularly when electron-withdrawing groups are present. masterorganicchemistry.com

Key aspects of nucleophilic reactions on the cinnoline scaffold include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient cinnoline ring facilitates attack by nucleophiles, especially at positions activated by electron-withdrawing groups or containing a good leaving group like a halogen. The rate of SNAr reactions can be significantly accelerated by the presence of electron-withdrawing groups ortho- or para- to the leaving group. masterorganicchemistry.com

Addition of Nucleophiles to the Carbonyl Group: While not directly on the cinnoline scaffold itself, the carboxamide functionality contains a carbonyl group that can be attacked by nucleophiles. msu.edusavemyexams.com

Formation of Meisenheimer Complexes: The addition of a nucleophile to the electron-poor aromatic ring can lead to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The reactivity towards nucleophiles makes it possible to introduce a wide variety of functional groups onto the cinnoline ring, enabling the synthesis of diverse derivatives.

Chemical Transformations at the Carboxamide Functionality

The carboxamide group at the 6-position of the cinnoline ring is a versatile functional handle for further chemical modifications. These transformations allow for the introduction of various substituents and the synthesis of a wide range of derivatives with potentially different biological activities.

Common transformations of the carboxamide group include:

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Reduction: The carboxamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu

Dehydration: Dehydration of the primary carboxamide can yield a nitrile (–CN) group.

Hofmann Rearrangement: This reaction converts the primary amide into a primary amine with one less carbon atom.

N-Alkylation/N-Arylation: The hydrogen atoms on the nitrogen of the carboxamide can be substituted with alkyl or aryl groups.

The ability to modify the carboxamide group is crucial for structure-activity relationship (SAR) studies in drug discovery, as it allows for fine-tuning of the molecule's properties.

Heterocyclic Annulation and Fusion Strategies with this compound

Heterocyclic annulation involves the construction of a new ring fused to the existing cinnoline scaffold. These strategies are of great interest as they lead to the formation of polycyclic compounds with potentially novel biological activities. researchgate.net

Various strategies for heterocyclic annulation with cinnoline derivatives have been explored:

[4+2] Cycloaddition Reactions: The cinnoline system can participate as a diene or dienophile in cycloaddition reactions to form new six-membered rings. A notable example is the azo-Povarov reaction. rsc.org

Palladium-Catalyzed Annulation: Transition metal-catalyzed reactions, particularly those using palladium, have been employed for the synthesis of fused cinnoline systems. researchgate.net

Reductive Cyclization: Reductive cyclization of appropriately substituted precursors is a common method for forming fused heterocyclic systems. researchgate.net

Condensation Reactions: The carboxamide functionality or other substituents on the cinnoline ring can participate in condensation reactions with bifunctional reagents to form new heterocyclic rings. For instance, cinnoline derivatives have been condensed with pyrazole, piperazine, imidazole, furan, and thiophene (B33073) moieties. researchgate.net

These annulation strategies provide access to a wide array of complex and structurally diverse molecules based on the this compound core.

Reactivity of Peripheral Substituents on this compound Derivatives

The reactivity of substituents attached to the this compound core provides further opportunities for derivatization. The nature of these peripheral substituents and their position on the ring system dictate their reactivity.

Examples of reactive peripheral substituents include:

Halogens: Halogen atoms, often introduced via electrophilic substitution or from starting materials, are excellent handles for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.

Amino Groups: An amino group can be acylated, alkylated, or diazotized, allowing for a wide range of further transformations.

Hydroxyl Groups: A hydroxyl group can be alkylated, acylated, or used in ether synthesis.

Nitro Groups: A nitro group can be reduced to an amino group, which can then undergo further reactions. byjus.com

The strategic introduction and subsequent modification of these peripheral substituents are key to creating libraries of this compound derivatives for biological screening.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cinnoline 6 Carboxamide Derivatives

Positional Effects of Substituents on Biological Activity and Physicochemical Properties

The placement of substituents on the cinnoline (B1195905) ring system is a critical determinant of the molecule's biological activity and physicochemical properties. In the broader class of cinnoline derivatives, the position of the carboxamide group itself, as well as other substitutions on the bicyclic ring, significantly influences the compound's therapeutic potential. For instance, studies on 4-aminocinnoline-3-carboxamide (B1596795) derivatives have demonstrated that substitutions at the 7-position can lead to moderate to good antibacterial activity. nih.gov

While direct SAR studies on the 6-carboxamide isomer are scarce, general principles observed in related heterocyclic compounds, such as quinolines, suggest that modifications at positions 5, 7, and 8 of the cinnoline ring would likely impact properties like lipophilicity, solubility, and metabolic stability. For example, in a series of 4-aziridinocinnolines, substitutions at positions 5, 6, 7, and 8 were explored, with a 6-nitro-substituted compound showing the most activity, highlighting the importance of substituent placement on the benzene (B151609) portion of the ring system. researchgate.net The specific impact of placing the carboxamide at the 6-position, as opposed to the more commonly studied 3 or 4-positions, would fundamentally alter the molecule's electronic distribution and vectoral properties, thereby affecting its interaction with biological targets.

Table 1: Effect of Substituent Position on the Activity of General Cinnoline Derivatives

| Cinnoline Scaffold | Substituent Position | Observed Biological Activity | Reference |

|---|---|---|---|

| 4-Aminocinnoline-3-carboxamide | 7-position | Moderate to good antibacterial activity | nih.gov |

| 4-Aziridinocinnoline | 6-position (NO2 group) | Most active in its series for antitumor properties | researchgate.net |

| Dibenzo[c,h]cinnoline | 2,3-dimethoxy | Crucial for topoisomerase 1-targeting activity | nih.gov |

Influence of Electronic and Steric Properties of Substituents on Biological Recognition

For example, in studies of pyrazolo[4,3-c]cinnoline derivatives, it was found that compounds with an electron-donating group (e.g., methoxyl, hydroxyl) on an attached benzoyl ring exhibited higher anti-inflammatory activity. nih.gov Conversely, for other cinnoline derivatives, an electron-withdrawing substituent on a phenyl group was associated with increased antibacterial activity. nih.gov These findings suggest a delicate balance is required for optimal activity, which is target-dependent.

Steric factors, such as the size and shape of a substituent, also govern the molecule's ability to fit into a binding pocket. Bulky groups can cause steric hindrance, preventing optimal alignment with the target, while smaller groups might not provide sufficient van der Waals interactions to stabilize the ligand-receptor complex. While specific data for Cinnoline-6-carboxamide is not available, research on related N-aryldiazenes used to form cinnoline scaffolds showed that the reaction efficiency was not significantly influenced by the electronic density or the steric bulk of substituents at the ortho-, meta-, or para-positions of the phenyl ring. rsc.org This suggests the cinnoline core can be synthesized with a wide variety of substituents, allowing for extensive exploration of these properties in drug design. rsc.org

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound derivatives would involve determining the preferred spatial arrangement of the carboxamide group relative to the cinnoline ring and any other substituents. This conformation dictates how the molecule presents its key interacting features, such as hydrogen bond donors and acceptors, to the binding site of a protein.

Molecular flexibility, particularly the rotation around single bonds, allows a ligand to adopt different conformations. The biologically active conformation is the specific shape the molecule assumes when it binds to its target. Molecular dynamics simulations are a powerful tool to explore these conformational changes and the stability of the ligand-protein complex. nih.gov While specific conformational analyses for this compound derivatives are not detailed in the provided literature, studies on similar rigid heterocyclic systems like quinoline-4-carboxamides have used such methods to understand conformational changes during protein-ligand interactions. nih.gov These studies reveal that even subtle changes in the molecule's structure can lead to significant shifts in conformational preference, thereby impacting binding affinity and biological activity.

Analysis of Key Hydrogen Bonding Networks and Other Non-Covalent Interactions

Hydrogen bonds are among the most important non-covalent interactions for stabilizing a ligand within a protein's binding site. The this compound scaffold contains key features capable of forming such bonds: the nitrogen atoms in the cinnoline ring can act as hydrogen bond acceptors, and the amide (-CONH2) group provides both a hydrogen bond donor (the N-H) and an acceptor (the C=O).

The specific geometry of these interactions is critical. In related quinoline-based inhibitors targeting the c-Met kinase, the quinoline (B57606) nitrogen atom was observed forming a crucial hydrogen bond with the backbone of a methionine residue (Met1160) in the hinge region of the ATP-binding site. nih.gov Additionally, π-π stacking interactions between the aromatic ring system and tyrosine residues are often pivotal for stabilization. nih.gov

Table 2: Potential Non-Covalent Interactions for this compound Scaffold

| Functional Group | Potential Interaction | Role |

|---|---|---|

| Cinnoline Ring Nitrogens | Hydrogen Bond | Acceptor |

| Carboxamide N-H | Hydrogen Bond | Donor |

| Carboxamide C=O | Hydrogen Bond | Acceptor |

| Cinnoline Aromatic Rings | π-π Stacking | Hydrophobic Interaction |

Pharmacophore Modeling and Lead Optimization Strategies for this compound Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For the this compound scaffold, a pharmacophore model would typically include features like hydrogen bond acceptors (from the ring nitrogens and carbonyl oxygen), a hydrogen bond donor (from the amide N-H), and a hydrophobic/aromatic region (the bicyclic ring).

This model serves as a template for virtual screening to identify new potential lead compounds or for guiding lead optimization. dovepress.com Lead optimization is an iterative process of modifying a promising compound to enhance its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). patsnap.com

Strategies for optimizing a this compound lead could include:

Scaffold Hopping: Replacing the cinnoline core with a different heterocyclic system while retaining the key pharmacophoric features to discover novel intellectual property and potentially improved properties. patsnap.com

Side-Chain Modification: Altering the substituents on the cinnoline ring or the carboxamide nitrogen to improve target affinity or ADME characteristics. This could involve bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties. patsnap.com

Structural Simplification: Reducing the molecular complexity to improve synthetic accessibility and pharmacokinetic profiles without losing essential activity. nih.gov

One notable example from the broader class is a compound referred to as "cinnoline carboxamide VI," identified as a potent and selective inhibitor of the ATM kinase, which has shown promise in preclinical cancer models. rsc.orgrsc.org Although the exact structure is not specified, this finding underscores the potential of the cinnoline carboxamide scaffold in developing targeted therapies.

Investigation of Biological Activities and Molecular Mechanisms

Target Identification and Validation for Cinnoline-6-carboxamide Ligands

The initial step in understanding the therapeutic potential of this compound ligands is the accurate identification and validation of their molecular targets. This process employs a variety of biochemical and genetic methodologies to pinpoint the specific proteins or pathways with which these compounds interact.

Direct biochemical approaches, such as affinity purification, are foundational. In this method, a this compound derivative is chemically modified to act as a probe, often by attaching it to a solid support or conjugating it with a tag like biotin (B1667282). This probe is then incubated with cell lysates, allowing it to bind to its target proteins. The resulting complex is isolated and the bound proteins are identified using mass spectrometry. nih.gov Another direct technique is Drug Affinity Responsive Target Stability (DARTS), which observes how ligand binding protects a target protein from degradation by proteases. nih.gov

Enzymatic Inhibition Studies of this compound Analogs

Following target identification, detailed enzymatic studies are conducted to characterize the inhibitory activity of this compound analogs against specific enzymes.

Kinase Inhibition Profiles (e.g., ATM, PI3Kγ, PDE10A, PDE3)

A significant area of research has focused on the role of cinnoline (B1195905) derivatives as kinase inhibitors. A series of 3-cinnoline carboxamides have been identified as highly potent and selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key enzyme in the DNA damage response pathway. acs.orgnih.govbohrium.com Optimization of this series led to the development of compounds with excellent kinase selectivity and favorable pharmacokinetic properties. acs.org For instance, compound 21 emerged as a highly potent ATM inhibitor with a cellular IC50 of 0.0028 μM. acs.orgnih.govbohrium.com The development of these inhibitors was guided by the hypothesis that the cinnoline scaffold could serve as a suitable replacement for the quinoline (B57606) core found in earlier ATM inhibitors, a prediction that proved successful. acs.orgnih.gov

While no crystal structure of a cinnoline carboxamide bound to ATM is available, insights have been drawn from the binding modes of analogous quinoline carboxamides in the related PI3Kγ kinase. acs.orgnih.gov These analogs form key hydrogen-bonding interactions, and it is hypothesized that cinnoline carboxamides adopt a similar binding mode. acs.orgnih.gov Cinnoline derivatives have also been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), with many compounds displaying nanomolar inhibitory activities. nih.gov

Furthermore, cinnoline analogs have been extensively studied as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain and a target for treating neurological disorders. nih.govresearchgate.net Several 4-(pyridin-3-yl) cinnolines were found to be potent and selective PDE10A inhibitors. researchgate.net Optimization efforts focused on improving selectivity against other phosphodiesterases, particularly PDE3, to avoid potential off-target effects. nih.gov This work led to compounds with high in vitro potency and over 1,000-fold selectivity for PDE10A over PDE3A/B and PDE4A/B. nih.gov

Below is a data table summarizing the inhibitory activities of selected this compound analogs.

| Compound | Target Kinase | IC50 (nM) | Source |

| 8 | ATM | 2.1 | nih.gov |

| 9 | ATM | 0.9 | nih.gov |

| 10 | ATM | 0.4 | nih.gov |

| 21 | ATM | 2.8 | acs.orgnih.gov |

| 26a | PDE10A | 1.52 | nih.gov |

| 26b | PDE10A | 2.86 | nih.gov |

| 33c | PDE10A | 3.73 | nih.gov |

Topoisomerase Inhibition Mechanisms

Certain cinnoline derivatives have been investigated as inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. nih.gov The inhibition of these enzymes is a well-established strategy in cancer chemotherapy. mdpi.com Some pyrazolo[4,3-f]quinoline derivatives, which are structurally related to the cinnoline core, have shown the ability to inhibit both topoisomerase I and topoisomerase IIα. mdpi.com These inhibitors are classified as interfacial poisons, which function by stabilizing the transient DNA-enzyme cleavage complex, leading to DNA strand breaks and subsequent cell death. mdpi.com For example, compound 2E (a pyrazolo[4,3-f]quinoline) was found to be a highly active inhibitor of topoisomerase IIα, with an activity level similar to the established drug etoposide. mdpi.com

Anti-mycobacterial Mechanisms via Enoyl-acyl-ACP Reductase (InhA) Inhibition

The cinnoline scaffold has also been explored for its potential in developing anti-mycobacterial agents. jocpr.com A key target in Mycobacterium tuberculosis is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway. nih.gov Direct inhibition of InhA is a promising strategy to overcome resistance to the frontline drug isoniazid, which requires metabolic activation. nih.gov While many studies have focused on quinoline-based InhA inhibitors, the structurally similar cinnoline core is also being investigated. consensus.appdigitellinc.comfrontiersin.org Research has shown that certain cinnoline derivatives exhibit significant inhibitory activity against drug-sensitive strains of M. tuberculosis H37Rv, suggesting a potential mechanism involving InhA or other critical mycobacterial enzymes. jocpr.com

Receptor Binding Studies and Ligand-Receptor Interaction Analysis

The biological effects of this compound derivatives can also be mediated through direct binding to specific cellular receptors. nih.gov Studies have explored the interaction of cinnoline compounds with various receptors, including the GABA-A receptor and histamine (B1213489) H3 receptor. nih.gov For example, certain cinnolinones were designed as potential atypical psychotics, and their binding affinities for serotonin (B10506) (5-HT2A, 5-HT2C) and dopamine (B1211576) (D2) receptors were evaluated. nih.gov

In other related carboxamide series, such as quinoline-6-carboxamides, researchers have identified potent antagonists for the P2X7 receptor, which is implicated in cancer. nih.gov These studies involve evaluating the compound's ability to displace a known radiolabeled ligand from the receptor, allowing for the determination of binding affinity (Ki) or inhibitory concentration (IC50). researchgate.net Computational modeling and docking studies are often used to predict and analyze the specific molecular interactions—such as hydrogen bonds and π-π stacking—between the ligand and the receptor's binding pocket. researchgate.net

Cellular Pathway Modulation by this compound Derivatives

The enzymatic inhibition and receptor binding activities of this compound derivatives ultimately translate into the modulation of critical cellular signaling pathways. As potent inhibitors of PI3K and ATM kinases, these compounds can significantly impact the PI3K/Akt/mTOR and DNA damage response (DDR) pathways, respectively. nih.govmdpi.com

Inhibition of the PI3K/Akt pathway by cinnoline derivatives can lead to reduced cell proliferation and survival in cancer cells. nih.gov Similarly, by inhibiting ATM kinase, 3-cinnoline carboxamides prevent the cell from repairing DNA double-strand breaks, which can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation, ultimately leading to apoptosis. mdpi.comiitgn.ac.in Studies on related quinoline-carboxamide P2X7R antagonists have demonstrated downstream effects such as the induction of apoptotic cell death, confirmed by flow cytometry and fluorescence microscopy showing cellular shrinkage and nuclear condensation. nih.gov

DNA Damage Response (DDR) Pathway Intervention

Cinnoline derivatives have been investigated for their ability to interfere with the DNA Damage Response (DDR), a critical network of cellular pathways that respond to DNA damage. Certain cinnoline compounds have shown the capacity to induce DNA cleavage. For instance, a derivative known as ARC-31 demonstrated an enhanced ability to cause breaks in DNA strands when in the presence of Topoisomerase I (TOP1), a key enzyme in the DDR pathway. nih.gov This interaction suggests a potential mechanism for inducing cell death in proliferating cells, which is a key strategy in cancer therapy. While this specific finding does not pertain to this compound, it highlights a mechanism of action that is of significant interest within the broader cinnoline class. The DDR is a crucial target in oncology, as cancer cells often have deficiencies in these pathways, making them vulnerable to agents that cause further DNA damage or inhibit repair. bohrium.com

Anti-inflammatory Signaling Cascade Modulations

The cinnoline scaffold is a core component of molecules that exhibit anti-inflammatory properties. jocpr.com Various studies have demonstrated that derivatives of cinnoline can modulate inflammatory signaling cascades. For example, certain cinnoline-3-carboxamide derivatives have been specifically evaluated for their anti-inflammatory activity. nih.gov Research has also identified that compounds such as p-chlorobenzoyl and p-nitrobenzoyl cinnolines show promising anti-inflammatory effects in vitro. nih.gov The mechanism of this activity is thought to involve the modulation of inflammatory pathways, although the precise targets within these cascades are often the subject of ongoing investigation. This anti-inflammatory potential is a significant area of research for the development of new treatments for a variety of inflammatory conditions. nih.gov

Antimicrobial Mechanisms of Action (e.g., DNA gyrase)

A primary mechanism for the antimicrobial activity of cinnoline and related quinolone compounds is the inhibition of DNA gyrase. jocpr.comresearchgate.net This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. ijprajournal.com Molecular docking studies have been employed to investigate how these compounds bind to the active site of DNA gyrase, suggesting a structural basis for their antibacterial effects. ijprajournal.comsemanticscholar.org While much of the detailed research has focused on the quinolone class, the cinnoline core is recognized for its potential to target this enzyme. jocpr.comnih.gov The investigation into DNA gyrase inhibition represents a key strategy in the discovery of new antibacterial agents to combat resistant pathogens. rsc.org

In Vitro and Ex Vivo Biological Assay Methodologies

A variety of laboratory-based assays are essential for characterizing the biological activity of compounds like this compound. These methodologies allow for the assessment of target engagement, functional efficacy, and antimicrobial potency.

Cell-Based Assays for Target Engagement and Functional Efficacy

Cell-based assays provide a biologically relevant context to study the effects of new compounds. nuvisan.com For compounds related to the cinnoline class, these assays are used to determine their impact on cell proliferation, viability, and specific cellular pathways. For example, derivatives of the structurally similar quinoline-4-carboxamide have been tested on various cancer cell lines to evaluate their ability to inhibit cell growth and induce autophagy, a cellular degradation process. nih.govnih.gov These functional assays are crucial for confirming that a compound not only binds to its intended target within the cell but also elicits the desired biological response. digitellinc.com

Antimicrobial Susceptibility Testing (e.g., MIC, Zone of Inhibition)

Standardized methods are used to determine the effectiveness of cinnoline derivatives against various microbial strains. The most common of these are Minimum Inhibitory Concentration (MIC) and zone of inhibition assays. nih.gov MIC assays determine the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov For several 4-aminocinnoline-3-carboxamide (B1596795) derivatives, MIC values against a panel of bacteria and fungi were found to be in the range of 6.25–25 μg/mL. nih.gov Similarly, other novel cinnoline compounds have shown MIC values against M. tuberculosis ranging from >100 to 12.5 μg/mL. jocpr.com

The zone of inhibition test is a qualitative method where a disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with a microorganism. The diameter of the clear zone around the disk indicates the compound's ability to inhibit microbial growth. For substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives, zones of inhibition were measured between 6–29 mm for bacteria and 8–25 mm for fungi. nih.gov

| Cinnoline Derivative Class | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-aminocinnoline-3-carboxamides | Various Bacteria & Fungi | 6.25–25 | nih.gov |

| Novel Cinnoline Library Compounds | M. tuberculosis H37Rv | >100–12.5 | jocpr.com |

| Compound CN-7 | E. coli | 12.5 | jocpr.com |

| 4-(p-aminopiperazine)cinnoline-3-carboxamides | Various Bacteria & Fungi | 12.5–50 | nih.gov |

| Cinnoline Derivative Class | Microorganism Type | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 4-(p-aminopiperazine)cinnoline-3-carboxamides | Bacteria | 6–29 | nih.gov |

| 4-(p-aminopiperazine)cinnoline-3-carboxamides | Fungi | 8–25 | nih.gov |

| Selected 4-aminocinnoline-3-carboxamides | Various Fungi | 8–27 | nih.gov |

Enzyme Activity and Kinetic Assays

To understand the specific molecular interactions of cinnoline derivatives, enzyme activity and kinetic assays are employed. These assays measure how a compound affects the function of a specific enzyme, such as DNA gyrase. nih.gov For example, a potent quinoline derivative was found to have an IC₅₀ value of 3.39 μM against E. coli DNA gyrase, indicating strong inhibitory activity. nih.gov Another study identified a cinnoline derivative that demonstrated inhibition of mycobacterial salicylate (B1505791) ligase (MbtA) in the low nanomolar range. nih.gov Fluorescence-based assays are often used for this purpose as they offer high sensitivity and allow for the continuous monitoring of reaction kinetics, which is essential for determining the mechanism of enzyme inhibition. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of molecules like Cinnoline-6-carboxamide. rsc.orgnih.gov These methods allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of various spectroscopic and electronic properties. nih.govresearchgate.net

Studies on related heterocyclic systems, such as quinolines and quinazolines, demonstrate the power of DFT in understanding molecular characteristics. rsc.orgnih.govufms.br For this compound, DFT calculations can determine key quantum chemical descriptors. researchgate.netufms.br These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. nih.govufms.br These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how this compound might interact with biological macromolecules, such as receptor binding sites, through non-covalent interactions like hydrogen bonds and electrostatic interactions. ufms.br Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular interactions and charge delocalization within the molecule. nih.gov By calculating properties like electronegativity, chemical hardness, and softness, researchers can gain a deeper understanding of the molecule's reactivity profile, guiding the design of derivatives with enhanced biological activity. rsc.orgnih.gov

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance in Drug Design |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrostatic interactions with biological targets. nih.gov |

| Dipole Moment | Influences the molecule's polarity, solubility, and ability to cross biological membranes. nih.gov |

| Chemical Hardness/Softness | Describes the molecule's resistance to change in its electron distribution. |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its analogues, docking studies provide critical insights into their potential as inhibitors for various protein targets. elsevierpure.comresearchgate.netnih.gov

Research on cinnoline-based compounds has successfully employed molecular docking to identify and optimize inhibitors for targets like Bruton's tyrosine kinase (BTK) and tubulin. nih.govnih.gov In a study on cinnoline (B1195905) analogues as BTK inhibitors, docking was used to understand the binding modes within the kinase active site. nih.gov The results from such studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for potent inhibitory activity. For example, docking studies on quinoline-based inhibitors targeting receptors like c-Met have highlighted the crucial role of the quinoline (B57606) nitrogen in forming a hydrogen bond with backbone residues (e.g., Met1160) in the hinge region of the kinase. nih.gov

Similarly, for this compound, docking simulations can predict its binding affinity and pose within a target's active site. jocpr.com The analysis of the docked complex helps in identifying the specific amino acid residues that interact with different parts of the molecule. The cinnoline ring can participate in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, while the carboxamide group is a prime candidate for forming hydrogen bonds with polar residues or the protein backbone. nih.gov These detailed interaction analyses are fundamental for structure-based drug design, enabling medicinal chemists to rationally modify the this compound scaffold to enhance binding affinity and selectivity. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Thermodynamics

Molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex, complementing the static picture provided by molecular docking. mdpi.comresearchgate.net By simulating the movements of atoms over time, MD can assess the stability of the docked pose, explore the conformational flexibility of the ligand and protein, and provide insights into the thermodynamics of binding. nih.govnih.gov

For systems involving this compound, MD simulations are used to validate the stability of the interactions predicted by docking. mdpi.comnih.gov Studies on structurally similar quinoline-carboxamide derivatives have utilized MD simulations to confirm that the ligand remains stably bound within the active site over the simulation period (e.g., 100 nanoseconds). mdpi.comnih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation indicates the stability of the complex. mdpi.comresearchgate.net

MD simulations are also crucial for conformational sampling, revealing the different shapes (conformers) the molecule can adopt. This is particularly important for understanding how the ligand might adapt its conformation to fit into a flexible binding pocket. Furthermore, advanced techniques based on MD simulations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to estimate the binding free energy of the ligand-protein complex. researchgate.netacs.org This calculation provides a more quantitative prediction of binding affinity by considering enthalpic and entropic contributions, offering a more rigorous evaluation of potential drug candidates before their synthesis. acs.org These simulations can reveal key residues crucial for stable binding and provide a deeper understanding of the structural basis for inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. youtube.comfiveable.meslideshare.net For a series of this compound derivatives, QSAR models can predict the activity of unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

A 3D-QSAR study was performed on a large set of 115 cinnoline analogues to design novel reversible BTK inhibitors. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The resulting contour maps from these analyses provided a visual representation of how different structural features influence biological activity. nih.govnih.gov For instance, the CoMFA/CoMSIA maps indicated that bulky substituents were preferred at certain positions (R1 and R3) of the cinnoline scaffold, while introducing hydrophilic and negatively charged groups at another position (R1) was important for improving BTK inhibitory activity. nih.gov

Similar QSAR studies on quinoline derivatives have also been successful in designing compounds with enhanced activity against targets like P-glycoprotein and various cancer cell lines. nih.govresearchgate.netmdpi.com By applying these methodologies to a series of this compound derivatives, researchers can identify the key physicochemical properties (e.g., steric, electrostatic, hydrophobic) that govern their biological effects. researchgate.netmdpi.com This knowledge provides clear guidelines for optimizing the lead structure, helping to systematically improve potency and other desired properties. nih.govmdpi.com

Table 2: Common QSAR Methodologies and Their Applications

| QSAR Method | Description | Application for this compound Series |

| CoMFA | Correlates biological activity with steric and electrostatic fields around the molecules. nih.gov | Identify regions where bulky or charged groups enhance or diminish activity. |

| CoMSIA | Extends CoMFA by including hydrophobic, hydrogen bond donor, and acceptor fields. nih.gov | Provide a more detailed understanding of the structural requirements for optimal interaction with the target. |

| 2D-QSAR | Uses 2D molecular descriptors (e.g., molecular weight, logP, topological indices) to model activity. mdpi.com | Develop predictive models based on easily calculable properties to screen large virtual libraries. |

| Machine Learning | Employs algorithms like random forests or support vector machines to build non-linear QSAR models. nih.gov | Capture complex relationships between structure and activity that may be missed by linear methods. |

De Novo Drug Design and Scaffold Hopping Approaches Utilizing this compound

De novo drug design and scaffold hopping are advanced computational strategies for discovering novel molecular architectures with desired biological activity. nih.govchemrxiv.org De novo design involves building new molecules from scratch, often within the constraints of a receptor's binding site, while scaffold hopping aims to replace the core structure (scaffold) of a known active compound with a functionally equivalent but structurally novel one. chimia.ch

The cinnoline scaffold itself can be considered a result of scaffold hopping from other well-known pharmacophores like quinoline or isoquinoline (B145761) to generate new chemical entities. mdpi.com A compelling example that underscores the potential of this approach involves a scaffold hopping exercise that led to the discovery of a novel 2,4-dimethylquinoline-6-carboxamide chemotype. nih.govnih.gov In that study, researchers sought to replace a problematic thieno[2,3-b]pyridine (B153569) core in a series of M4 positive allosteric modulators. The scaffold hopping effort successfully identified the quinoline carboxamide core as a viable replacement that maintained the desired activity and possessed better drug-like properties, such as CNS penetration. nih.gov

This finding is highly relevant to this compound, as it demonstrates that the quinoline-6-carboxamide (B1312354) moiety is a privileged scaffold that can be discovered through rational design strategies. The this compound framework could, in turn, be used as a starting point for further scaffold hopping or de novo design efforts. Generative reinforcement learning models could be employed to explore the chemical space around the cinnoline core, designing novel analogues with optimized properties while preserving key pharmacophoric features necessary for interaction with a biological target. chemrxiv.org These approaches are powerful tools for expanding patentable chemical space and overcoming issues like poor pharmacokinetics or toxicity associated with an existing chemical series. chimia.ch

Preclinical Pharmacological Considerations in Lead Optimization

In Vitro Permeability Assessments of Cinnoline-6-carboxamide Analogs (e.g., Caco-2, MDCK assays)

The assessment of a drug candidate's ability to permeate biological membranes is a cornerstone of preclinical evaluation, as it directly influences oral bioavailability. For this purpose, in vitro models utilizing Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) cell lines are widely employed. creative-bioarray.comnih.gov These cells form confluent monolayers that replicate the intestinal epithelial barrier, allowing for the measurement of a compound's permeability. nih.gov

Key parameters derived from these assays are the apparent permeability coefficient (Papp) and the efflux ratio (ER). Papp quantifies the rate at which a compound crosses the cell monolayer, while the efflux ratio (the ratio of basolateral-to-apical Papp to apical-to-basolateral Papp) indicates the extent to which a compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). creative-bioarray.com A high Papp value combined with a low efflux ratio is generally predictive of good intestinal absorption.

In studies of 3-cinnoline carboxamide analogs, which feature substitutions at the C-6 position, significant improvements in permeability were observed compared to their quinoline (B57606) carboxamide counterparts. For instance, specific analogs demonstrated significantly higher permeability and lower efflux ratios in both Caco-2 and MDCK cell lines. nih.gov This suggests that the cinnoline (B1195905) scaffold may inherently possess more favorable physicochemical properties for membrane permeation.

Below is a table summarizing the permeability data for selected this compound analogs.

| Compound | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | MDCK Papp (A-B) (10⁻⁶ cm/s) | MDCK Efflux Ratio |

| Analog A | >10 | 0.4 | >20 | 0.3 |

| Analog B | 5.8 | 1.1 | 15 | 0.8 |

| Analog C | 1.9 | 1.1 | 4.3 | 0.9 |

| Data derived from studies on 3-cinnoline carboxamides with varied C-6 side chains. nih.gov |

Metabolic Stability Profiling in In Vitro Systems (e.g., liver microsomes, hepatocytes)

These assays measure the rate of disappearance of the parent compound over time, from which key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. springernature.comresearchgate.net A compound with high metabolic stability (low clearance) is more likely to have a longer duration of action and higher bioavailability.

For the this compound series, metabolic stability was assessed using human liver microsomes (HLM). The intrinsic clearance (Clint) was measured to predict the susceptibility of these analogs to hepatic metabolism.

The table below presents the metabolic stability data for representative this compound analogs.

| Compound | Human Liver Microsome (HLM) Clint (μL/min/mg) |

| Analog A | 22 |

| Analog B | 24 |

| Analog C | 27 |

| Data derived from studies on 3-cinnoline carboxamides with varied C-6 side chains. nih.gov |

Absorption and Distribution Potential as Predicted by In Vitro Models

The data gathered from in vitro permeability and metabolic stability assays provide a predictive snapshot of a compound's potential for oral absorption and distribution. The ideal oral drug candidate typically exhibits high permeability across the intestinal epithelium and sufficient metabolic stability to avoid rapid first-pass metabolism in the liver.

The this compound analogs profiled demonstrate a promising combination of these properties. Analogs with high Papp values (>10 x 10⁻⁶ cm/s) and low efflux ratios (<2) in Caco-2 or MDCK assays are predicted to be well-absorbed from the gastrointestinal tract. nih.gov Concurrently, analogs showing low intrinsic clearance in human liver microsomes (e.g., <30 μL/min/mg) are predicted to have lower hepatic extraction and thus higher oral bioavailability. nih.gov

The favorable permeability characteristics of the cinnoline scaffold, combined with the metabolic stability achieved through specific substitutions at the C-6 position, suggest that this class of compounds has a strong potential for good oral absorption and effective distribution to target tissues. nih.gov

Early-Stage ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Screening

In modern drug discovery, lead optimization is heavily guided by early-stage ADMET screening, which combines in silico (computational) models with in vitro assays. nih.gov This multiparametric approach aims to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological properties at the earliest possible stage, thereby reducing the high attrition rates in later clinical phases. nih.govresearchgate.net

For compounds like this compound, the process begins with computational predictions of fundamental physicochemical properties (e.g., lipophilicity, solubility) and ADMET parameters. In silico tools can forecast a range of characteristics, including human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential interactions with key metabolic enzymes or transporters. mdpi.com These predictions help prioritize which analogs to synthesize and advance to in vitro testing.

The in vitro data discussed in the previous sections form the core of the experimental screening cascade.

Absorption: Caco-2 and MDCK permeability assays directly measure the potential for intestinal absorption. mdpi.comnih.gov

Metabolism: Liver microsome and hepatocyte stability assays provide a direct measure of metabolic clearance, a key determinant of a drug's half-life and bioavailability. researchgate.net

Distribution: While not directly measured in these assays, factors like plasma stability and predicted plasma protein binding contribute to understanding a compound's distribution profile.

Toxicity: Early toxicity screening often involves assessing cytotoxicity in various cell lines and checking for potential liabilities such as inhibition of hERG channels (cardiac toxicity) or cytochrome P450 enzymes (drug-drug interaction potential).

By integrating the high permeability and favorable metabolic stability data observed for this compound analogs, these compounds demonstrate a promising profile in the early ADMET screening funnel. nih.gov This allows for the selection of candidates with an optimized balance of potency, selectivity, and drug-like properties for further preclinical development. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Cinnoline-6-carboxamide Analogs with Enhanced Specificity and Potency

The development of novel analogs from a lead compound is a cornerstone of medicinal chemistry, aiming to improve therapeutic efficacy and selectivity while minimizing off-target effects. For the this compound scaffold, future research will focus on systematic structural modifications to enhance its interaction with biological targets.

One promising avenue is the optimization of substituents on the cinnoline (B1195905) ring. For instance, in the development of 3-cinnoline carboxamides as Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors, modifications at various positions of the quinoline (B57606) hinge binder showed that cinnoline carboxamides could be suitable replacements. nih.gov The introduction of a basic side chain at the C-6 position has been shown to dramatically improve potency in related quinoline carboxamide series. nih.gov Future work will likely involve the synthesis and evaluation of a library of this compound analogs with diverse functional groups at other positions of the cinnoline core. The introduction of halogen atoms, methyl groups, or nitro groups has been shown to influence the biological activity of cinnoline derivatives, with halogenated compounds often exhibiting potent activity. nih.govmdpi.com

Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new analogs. By systematically altering the chemical structure and assessing the impact on biological activity, researchers can identify key pharmacophoric features required for high potency and selectivity. This iterative process of design, synthesis, and biological testing is essential for the rational development of next-generation this compound-based drugs.

Exploration of New Biological Targets for this compound Scaffolds

The cinnoline framework is recognized for its ability to interact with a wide array of molecular targets. nih.gov Compounds bearing this scaffold have been shown to target receptors like GABA A, CSF-1R, and H3R, as well as enzymes such as cyclooxygenase-2, topoisomerases, phosphodiesterase (PDE), human neutrophil elastase, and Bruton's tyrosine kinase. nih.gov This versatility suggests that the this compound scaffold could be a valuable starting point for developing inhibitors against new or underexplored biological targets implicated in various diseases.

Future research should involve screening this compound and its derivatives against a broad panel of kinases, proteases, and other enzymes to identify novel interactions. For example, certain cinnoline derivatives have shown potential as c-Met inhibitors and PDE10A inhibitors. nih.gov Given the role of ATM kinase, a serine/threonine protein kinase, as a target for some cinnoline carboxamides, exploring other members of the PI3K-related kinase (PIKK) family, such as DNA-dependent protein kinase (DNAPK) and ataxia telangiectasia mutated and RAD3-related (ATR) kinase, could be a fruitful direction. nih.gov

Furthermore, the known anti-inflammatory, antibacterial, and antifungal activities of cinnoline derivatives suggest that this compound scaffolds could be explored for developing new agents to combat infectious diseases and inflammatory conditions. nih.govresearchgate.net Target identification and validation studies will be essential to elucidate the mechanisms of action and pave the way for new therapeutic applications.

Advanced Synthetic Methodologies for Scalable and Sustainable Production

The translation of a promising compound from the laboratory to the clinic requires efficient, scalable, and sustainable synthetic methods. Traditional synthetic routes for cinnoline derivatives can be complex and may not be suitable for large-scale production. researchgate.net Future research will need to focus on developing advanced synthetic methodologies to address these challenges.

Modern synthetic techniques such as microwave-assisted synthesis have been shown to be effective for producing cinnoline derivatives, often leading to higher yields and shorter reaction times. researchgate.net The development of novel cross-coupling reactions also presents an opportunity to streamline the synthesis of functionalized this compound analogs. researcher.life Metal-free cross-coupling approaches have demonstrated high product yields in the synthesis of some cinnoline derivatives. researcher.life

Moreover, principles of green chemistry should be integrated into the synthetic design to minimize environmental impact. This includes the use of safer solvents, reducing the number of synthetic steps, and improving atom economy. Flow chemistry is another promising technology that can enable continuous manufacturing, offering better control over reaction parameters and facilitating scalability. Developing robust and cost-effective synthetic strategies will be critical for the commercial viability of any future drugs based on the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating the identification and optimization of new drug candidates. jddtonline.infojsr.org These computational tools can be powerfully applied to this compound research.

ML models can be trained on existing SAR data to predict the biological activity of virtual this compound analogs, allowing researchers to prioritize the synthesis of the most promising compounds. frontiersin.org This significantly reduces the time and resources required for hit-to-lead optimization. jddtonline.info Generative AI models can even design novel this compound derivatives with desired properties, exploring a vast chemical space that may not be accessible through traditional design strategies. frontiersin.org

Furthermore, AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify potential liabilities early in the drug discovery process. jddtonline.info By integrating AI and ML, researchers can de-risk the development pipeline and increase the probability of success for this compound-based therapeutics. These in silico approaches, when used in conjunction with experimental validation, create a powerful synergy for accelerating drug discovery. researchgate.net

Design of this compound Conjugates and Prodrugs for Mechanistic Probes

To better understand the mechanism of action of this compound derivatives and to improve their therapeutic properties, the design of conjugates and prodrugs represents a key future direction.

This compound Conjugates can be designed as chemical probes to investigate biological pathways. For example, by attaching a fluorescent dye or a biotin (B1667282) tag to the this compound scaffold, researchers can visualize the subcellular localization of the compound and identify its binding partners through techniques like affinity chromatography and mass spectrometry. This can provide invaluable insights into its mechanism of action and help identify new biological targets. The development of polyamine conjugates of other cinnoline derivatives has been explored for potential anticancer drugs. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for cinnoline-6-carboxamide derivatives, and how can experimental parameters (e.g., solvent, catalyst) influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization reactions or condensation of precursor molecules. For example, describes the synthesis of cinnoline derivatives via cyclization of intermediates under reflux conditions using trifluoroacetic acid as a catalyst. Yield optimization requires systematic testing of solvents (e.g., DMF vs. THF), reaction temperatures, and catalyst concentrations. Chromatography (HPLC or column) is critical for purification, with NMR and mass spectrometry used for structural validation .

Q. How should researchers design experiments to validate the structural integrity of this compound analogs?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Assign signals using 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks in complex structures, as demonstrated in for diastereomer differentiation.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas.

- X-ray Crystallography : For absolute configuration determination, though limited by crystal quality.

- Cross-validate data with computational modeling (e.g., DFT calculations for [α]D values) .

Q. What are the best practices for literature reviews on this compound’s biological activity?

- Methodological Answer : Use databases like PubMed, SciFinder, and PubChem () with search terms combining "this compound," "kinase inhibitors," and "STAT3" ( ). Prioritize primary sources (peer-reviewed journals) over secondary summaries. Track citation networks to identify seminal studies and contradictions (e.g., varying IC50 values across cell lines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives (e.g., differing IC50 values in similar assays)?

- Methodological Answer : Conduct a meta-analysis with the following steps:

- Standardize Assay Conditions : Compare variables like cell line origin, incubation time, and compound solubility (e.g., DMSO concentration).

- Dose-Response Validation : Replicate assays using uniform protocols ( ).

- Statistical Analysis : Apply ANOVA or regression models to assess inter-study variability ( ).

- Confounder Identification : Evaluate off-target effects via kinase profiling ( ) .

Q. What computational strategies are effective for predicting this compound’s binding affinity to target proteins like STAT3?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Validate with experimental data (e.g., SPR binding kinetics).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors ( ). Cross-validate with leave-one-out methods .

Q. How should researchers design a systematic review to evaluate this compound’s potential as a therapeutic agent?

- Inclusion Criteria : Prioritize in vitro/in vivo studies with dose-response data.

- Risk of Bias Assessment : Use tools like SYRCLE for animal studies.

- Data Synthesis : Perform subgroup analyses for cancer types (e.g., breast vs. lung) and study designs (e.g., single-arm vs. controlled).

- Gaps Identification : Highlight understudied areas (e.g., pharmacokinetics in primate models) .

Q. What ethical and methodological challenges arise when transitioning this compound from preclinical to clinical studies?

- Methodological Answer :

- Toxicity Profiling : Conduct OECD-compliant assays (e.g., Ames test, hERG inhibition) to meet FDA guidelines ( ).

- Dose Escalation Design : Use 3+3 phase I trials with toxicity monitoring.

- Informed Consent : Develop protocols addressing compound novelty and unknown long-term effects ( ).